

issues with sodium tetraborate pentahydrate solubility and dissolution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium tetraborate pentahydrate*

Cat. No.: *B1171922*

[Get Quote](#)

Technical Support Center: Sodium Tetraborate Pentahydrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **sodium tetraborate pentahydrate**.

Frequently Asked Questions (FAQs)

Q1: What is **sodium tetraborate pentahydrate** and how does it differ from other forms of sodium tetraborate?

Sodium tetraborate is an inorganic salt that exists in several hydration states. The three common forms are:

- Anhydrous sodium tetraborate ($\text{Na}_2\text{B}_4\text{O}_7$): The water-free form.
- **Sodium tetraborate pentahydrate** ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 5\text{H}_2\text{O}$): Contains five molecules of water of crystallization.
- Sodium tetraborate decahydrate ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$): Also known as borax, it contains ten molecules of water of crystallization.

The degree of hydration significantly impacts the physical properties of the salt, including its molecular weight, density, and solubility. It is crucial to use the correct form for your specific application and to account for the water content in calculations.

Q2: What are the key factors influencing the solubility and dissolution rate of **sodium tetraborate pentahydrate**?

The primary factors are:

- Temperature: The solubility of **sodium tetraborate pentahydrate** in water generally increases with temperature.
- Solvent: It is soluble in water and glycerol, but insoluble in alcohol.[\[1\]](#)
- pH: Aqueous solutions of **sodium tetraborate pentahydrate** are alkaline (pH around 9.2-9.5).[\[1\]](#) Changes in pH can affect the equilibrium between borate ions and boric acid, thereby influencing solubility.
- Presence of other ions: The solubility can be affected by the presence of other salts in the solution due to the common ion effect or changes in the ionic strength of the medium.
- Particle size and agitation: Smaller particle sizes and increased agitation will generally increase the dissolution rate, though not the equilibrium solubility.

Q3: My **sodium tetraborate pentahydrate** solution is cloudy. What is the cause and how can I fix it?

Cloudiness in your solution can be due to several reasons:

- Incomplete dissolution: **Sodium tetraborate pentahydrate** dissolves more slowly in cold water. Ensure you are providing sufficient time and agitation for complete dissolution. Gentle heating can also aid this process.
- Precipitation: If a saturated solution is prepared at an elevated temperature and then allowed to cool, the solubility will decrease, leading to precipitation of the salt.

- Use of hard water: The presence of calcium and magnesium ions in hard water can lead to the precipitation of less soluble calcium and magnesium borates. It is recommended to use purified water (distilled or deionized) for solution preparation.

To resolve cloudiness, you can try gently heating the solution while stirring. If the cloudiness persists, it may be due to insoluble impurities, which can be removed by filtration.

Q4: How should I store **sodium tetraborate pentahydrate** to prevent caking and changes in hydration state?

Sodium tetraborate pentahydrate can lose water of crystallization if exposed to a warm, dry atmosphere, or absorb moisture in a humid environment, leading to caking.^[2] To ensure the stability and integrity of the product, follow these storage recommendations:

- Store in a tightly sealed container in a cool, dry place.
- Maintain a relative humidity of less than 45% and a temperature below 29°C (85°F).^[3]
- Avoid large fluctuations in temperature and humidity.
- Practice a "first-in, first-out" (FIFO) inventory system.

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
Incomplete Dissolution	1. Insufficient temperature. 2. Inadequate agitation or time. 3. Reached solubility limit at the given temperature.	1. Gently warm the solution while stirring. Refer to solubility data tables for temperature-dependent solubility. 2. Increase stirring speed or allow more time for dissolution. 3. If trying to achieve a higher concentration, you may need to increase the temperature or the volume of the solvent.
Precipitation Upon Cooling	1. Supersaturation of the solution.	1. Maintain the solution at the elevated temperature at which the solute is soluble. 2. If the experiment must be performed at a lower temperature, prepare a solution with a concentration that is below the solubility limit at that temperature.
Caking of the Solid	1. Exposure to humidity. 2. Exposure to warm, dry air causing loss of hydration water.	1. Store in a tightly sealed container in a dry environment. 2. If caking has occurred, gentle grinding may be necessary, but be aware that the hydration state may have changed, which could affect concentration calculations.
Unexpected pH Shift	1. Interaction with acidic or basic components in the formulation. 2. Absorption of atmospheric CO ₂ .	1. Review the compatibility of all components in your formulation. 2. Prepare fresh solutions and keep them well-sealed.

Batch-to-Batch Variability in Dissolution

1. Differences in particle size of the raw material.
2. Variations in the manufacturing process of the final product (e.g., compaction force for tablets).

1. Characterize the particle size distribution of the incoming raw material.
2. Ensure consistent manufacturing parameters.

Data Presentation

Table 1: Solubility of Sodium Tetraborate Forms in Water at Various Temperatures

Temperature (°C)	Anhydrous (g/100 mL)	Pentahydrate (g/100 mL)	Decahydrate (g/100 mL)
20	2.56[4]	3.8[5]	5.1[6]
25	3.1[4]	-	-
30	-	-	10.7
40	-	-	18.5
60	-	-	45.5
100	-	-	~52

Note: Data for the pentahydrate form is less commonly reported in detailed temperature-dependent tables. The decahydrate form (borax) is more extensively characterized in this regard.

Table 2: Solubility of Sodium Tetraborate Anhydrous in Other Solvents at 25°C

Solvent	Solubility
Methanol	16.7% ^[4]
Ethylene Glycol	30% ^[4]
Formamide	40.6 g/L ^[4]
Ethanol	Insoluble ^[7]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines a method for determining the equilibrium solubility of **sodium tetraborate pentahydrate** in a given solvent at a specific temperature.

Materials:

- **Sodium tetraborate pentahydrate**
- Solvent of interest (e.g., deionized water, buffer)
- Thermostatic shaker bath
- Calibrated thermometer
- Analytical balance
- Volumetric flasks
- Syringe filters (e.g., 0.45 µm)
- Analytical method for quantification (e.g., titration, ICP-AES)

Procedure:

- Add an excess amount of **sodium tetraborate pentahydrate** to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

- Place the container in a thermostatic shaker bath set to the desired temperature.
- Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.
- After equilibration, stop the agitation and allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it to remove any undissolved particles.
- Accurately dilute the filtered sample to a concentration within the working range of your analytical method.
- Quantify the concentration of borate in the diluted sample.
- Calculate the original concentration in the saturated solution to determine the solubility at that temperature.

Protocol 2: Dissolution Testing for a Solid Dosage Form (for Drug Development)

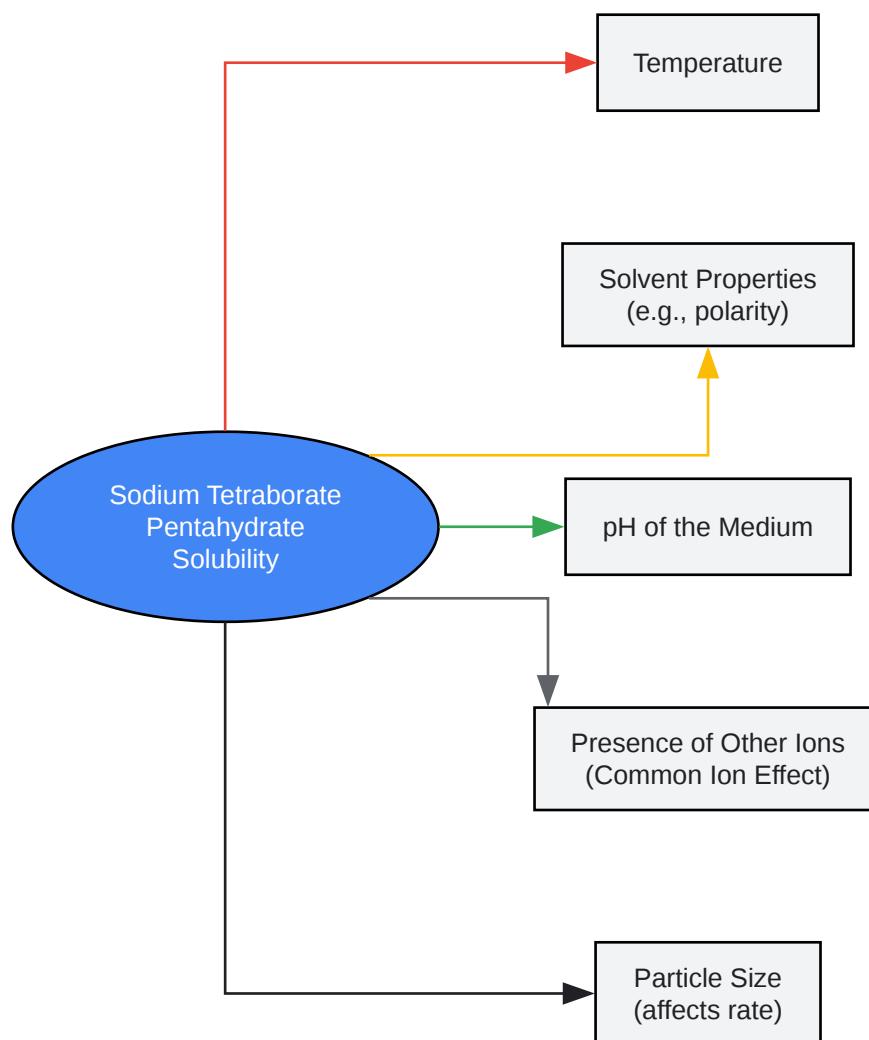
This protocol provides a general framework for dissolution testing of a solid dosage form containing **sodium tetraborate pentahydrate**, based on USP guidelines.

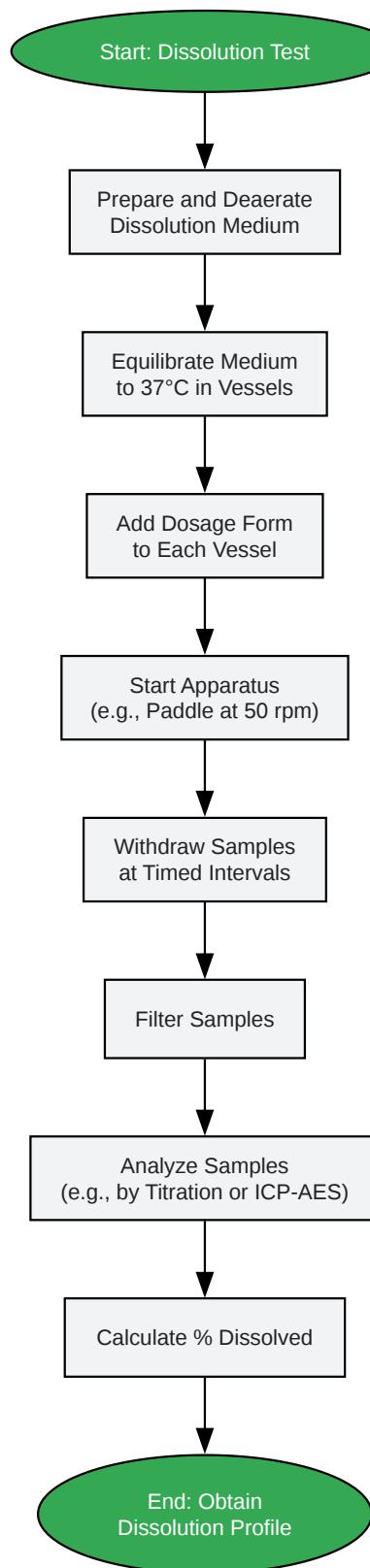
Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of a suitable buffer (e.g., phosphate buffer pH 6.8). The choice of medium should be justified based on the intended application and physiological relevance.[8]

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 or 75 rpm[9]


Procedure:


- Degaerate the dissolution medium.

- Place 900 mL of the deaerated medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
- Place one dosage form into each vessel.
- Start the apparatus and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Filter the samples immediately.
- Analyze the samples for the concentration of dissolved borate using a validated analytical method.
- Calculate the percentage of the labeled amount of **sodium tetraborate pentahydrate** dissolved at each time point.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Borax (B4Na2O7.10H2O) | B4H20Na2O17 | CID 16211214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. borax.com [borax.com]
- 3. borax.com [borax.com]
- 4. Sodium Tetraborate | Na2B4O7 | CID 10219853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium tetraborate pentahydrate | 12179-04-3 [chemicalbook.com]
- 6. ICSC 0567 - SODIUM BORATE, DECAHYDRATE [inchem.org]
- 7. benchchem.com [benchchem.com]
- 8. uspnf.com [uspnf.com]
- 9. rjpbc.com [rjpbc.com]
- To cite this document: BenchChem. [issues with sodium tetraborate pentahydrate solubility and dissolution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171922#issues-with-sodium-tetraborate-pentahydrate-solubility-and-dissolution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com